1,3-Bis(trifluoromethyl)-2,4-diaminobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(trifluoromethyl)-1,3-benzenediamine is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring with two amine groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-1,3-benzenediamine typically involves the introduction of trifluoromethyl groups onto a benzene ring followed by the introduction of amine groups. One common method involves the reaction of 2,4-dinitrobenzotrifluoride with reducing agents to convert the nitro groups to amine groups. The reaction conditions often include the use of hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for 2,4-Bis(trifluoromethyl)-1,3-benzenediamine may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2,4-Bis(trifluoromethyl)-1,3-benzenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-1,3-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential use in pharmaceuticals, where it can modulate the activity of target proteins by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of amine groups.
2-Trifluoromethylbenzimidazole: Contains a benzimidazole ring with a trifluoromethyl group.
Uniqueness
2,4-Bis(trifluoromethyl)-1,3-benzenediamine is unique due to the presence of both trifluoromethyl and amine groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
106877-23-0 |
---|---|
Molecular Formula |
C8H6F6N2 |
Molecular Weight |
244.14 g/mol |
IUPAC Name |
2,4-bis(trifluoromethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)3-1-2-4(15)5(6(3)16)8(12,13)14/h1-2H,15-16H2 |
InChI Key |
HTIHDDCJOHQDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.